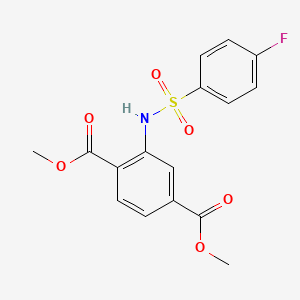
Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate is a chemical compound with the following properties:
Chemical Formula: C₁₆H₁₄FNO₆S
CAS Number: 329941-52-8
Molecular Weight: 367.355 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate involves the following steps:
Sulfonation: Terephthalic acid undergoes sulfonation with sulfuric acid to introduce the sulfonyl group.
Amination: The sulfonylated terephthalic acid reacts with an amine (such as dimethylamine) to form the desired compound.
- Sulfonation: Sulfuric acid, elevated temperature
- Amination: Dimethylamine, solvent (e.g., methanol), reflux conditions
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. detailed industrial protocols are proprietary and not widely available.
Chemical Reactions Analysis
Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate can participate in various reactions:
Substitution Reactions: The sulfonyl group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the sulfonyl group to the corresponding sulfonamide.
Oxidation: Oxidation of the amino group to form the corresponding nitro compound.
Common reagents and conditions vary based on the specific reaction type.
Scientific Research Applications
Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Materials Science: For designing functional materials.
Photophysics: In studies related to fluorescence and phosphorescence.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate is distinct due to its sulfonyl and amino groups. Similar compounds include:
Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate: A related compound with a chlorine substituent instead of fluorine.
2-Aminoterephthalic Acid Dimethyl Ester: A structurally related compound with an amino group directly attached to the terephthalate core.
Biological Activity
Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate (DFSAT) is a synthetic organic compound notable for its complex structure, which includes a terephthalate moiety and a sulfonamide functional group. With the molecular formula C16H14FNO6S and a molecular weight of approximately 367.35 g/mol, DFSAT's unique properties are attributed to the presence of a fluorinated aromatic ring and a sulfonamide functionality, which may enhance its biological activity and interactions.
Chemical Structure and Properties
The structure of DFSAT can be described as follows:
- Molecular Formula: C16H14FNO6S
- Molecular Weight: 367.35 g/mol
- Functional Groups: Terephthalate, sulfonamide, and fluorophenyl
This combination suggests potential applications in medicinal chemistry, particularly in drug development due to its reactivity and solubility characteristics.
Research indicates that compounds with sulfonamide groups often exhibit biological activity through enzyme inhibition, particularly against bacterial enzymes. The presence of the fluorine atom in DFSAT may further influence its biological interactions by altering electronic properties, potentially enhancing binding affinities to target proteins.
Anticancer Potential
A study evaluating various derivatives of similar compounds has shown that certain structural features can lead to significant anticancer activity. For instance, derivatives with sulfonamide functionalities demonstrated cytotoxic effects against various cancer cell lines, including colon, lung, and breast cancer cells. The mechanisms of action were explored through in vitro assays that assessed enzyme activity and DNA fragmentation, indicating that DFSAT may possess similar anticancer properties .
Case Studies and Research Findings
-
In Vitro Enzymatic Assays
- DFSAT was subjected to enzymatic assays to determine its inhibitory effects on specific enzymes associated with bacterial metabolism. Preliminary results suggest that it may inhibit certain enzymes effectively due to its sulfonamide group .
- Cytotoxicity Studies
-
Structure-Activity Relationship (SAR) Studies
- A series of compounds similar to DFSAT were evaluated for their binding affinities at dopamine transporters (DAT) and serotonin transporters (SERT). These studies highlighted how structural modifications, such as the introduction of fluorine or other substituents, could significantly affect biological activity .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl 2-(((4-nitrophenyl)sulfonyl)amino)terephthalate | C16H14N2O8S | Contains nitrophenyl group; potential for enzyme inhibition |
| Dimethyl 2-{[(4-methylphenyl)sulfonyl]amino}terephthalate | C16H18N2O8S | Methyl group may enhance lipophilicity |
| Dimethyl 2-{[(chloroacetyl)amino]terephthalate} | C12H12ClNO4 | Chloroacetyl group introduces different reactivity patterns |
This table illustrates how variations in substituents can lead to differing biological activities among compounds structurally related to DFSAT.
Properties
Molecular Formula |
C16H14FNO6S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
dimethyl 2-[(4-fluorophenyl)sulfonylamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H14FNO6S/c1-23-15(19)10-3-8-13(16(20)24-2)14(9-10)18-25(21,22)12-6-4-11(17)5-7-12/h3-9,18H,1-2H3 |
InChI Key |
XIMMATPRDOJDLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















